Tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method of this compound involves the reaction of tert-butyl 4-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-3-carboxylate with prop-2-enoyl chloride and ammonia.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate is not well understood. However, it is believed that this compound may interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, this compound has potential applications in various fields of scientific research. However, one limitation of using this compound is its limited availability, which may make it difficult to obtain for certain experiments.
Future Directions
There are several future directions for research involving tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate. One potential direction is the synthesis of novel compounds based on this compound with potential therapeutic uses. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the body. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential use as a drug.
Synthesis Methods
Tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate can be synthesized by the reaction of tert-butyl 4-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-3-carboxylate with prop-2-enoyl chloride and ammonia. This reaction results in the formation of the desired compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a starting material for the synthesis of novel drugs with potential therapeutic uses. In pharmacology, this compound can be used to study the mechanism of action of various drugs and their effects on the body. In biochemistry, this compound can be used to study the biochemical pathways involved in various physiological processes.
properties
IUPAC Name |
tert-butyl 5-oxo-6-(prop-2-enoylamino)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-5-10(17)15-9-8-16(7-6-14-11(9)18)12(19)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTXMYNUJQRLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C(C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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